6-Amino-3-(2-fluoro-3-trifluoromethylphenyl)picolinic acid
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Overview
Description
6-Amino-3-(2-fluoro-3-trifluoromethylphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure, which includes an amino group, a fluoro group, and a trifluoromethylphenyl group attached to a picolinic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(2-fluoro-3-trifluoromethylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-fluoro-3-trifluoromethylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Cyclization: The resulting compound undergoes cyclization with picolinic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(2-fluoro-3-trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
6-Amino-3-(2-fluoro-3-trifluoromethylphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2-fluoro-3-trifluoromethylphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also influence signaling pathways, leading to various biological effects. For example, it can inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-(2-chloro-3-trifluoromethylphenyl)picolinic acid
- 6-Amino-3-(2-bromo-3-trifluoromethylphenyl)picolinic acid
- 6-Amino-3-(2-methyl-3-trifluoromethylphenyl)picolinic acid
Uniqueness
6-Amino-3-(2-fluoro-3-trifluoromethylphenyl)picolinic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O2/c14-10-6(2-1-3-8(10)13(15,16)17)7-4-5-9(18)19-11(7)12(20)21/h1-5H,(H2,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIOZXUNTWIRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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